N,N-dimethyl-4-((thiophene-2-sulfonamido)methyl)piperidine-1-sulfonamide N,N-dimethyl-4-((thiophene-2-sulfonamido)methyl)piperidine-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2309342-72-9
VCID: VC4780967
InChI: InChI=1S/C12H21N3O4S3/c1-14(2)22(18,19)15-7-5-11(6-8-15)10-13-21(16,17)12-4-3-9-20-12/h3-4,9,11,13H,5-8,10H2,1-2H3
SMILES: CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CS2
Molecular Formula: C12H21N3O4S3
Molecular Weight: 367.5

N,N-dimethyl-4-((thiophene-2-sulfonamido)methyl)piperidine-1-sulfonamide

CAS No.: 2309342-72-9

Cat. No.: VC4780967

Molecular Formula: C12H21N3O4S3

Molecular Weight: 367.5

* For research use only. Not for human or veterinary use.

N,N-dimethyl-4-((thiophene-2-sulfonamido)methyl)piperidine-1-sulfonamide - 2309342-72-9

Specification

CAS No. 2309342-72-9
Molecular Formula C12H21N3O4S3
Molecular Weight 367.5
IUPAC Name N,N-dimethyl-4-[(thiophen-2-ylsulfonylamino)methyl]piperidine-1-sulfonamide
Standard InChI InChI=1S/C12H21N3O4S3/c1-14(2)22(18,19)15-7-5-11(6-8-15)10-13-21(16,17)12-4-3-9-20-12/h3-4,9,11,13H,5-8,10H2,1-2H3
Standard InChI Key PEFQMABPDIXDOL-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CS2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates two sulfonamide groups:

  • A piperidine-1-sulfonamide moiety with N,N-dimethyl substitution at the sulfonamide nitrogen.

  • A thiophene-2-sulfonamide unit connected via a methylene (-CH2-) linker to the piperidine ring’s 4-position.

This dual sulfonamide configuration confers unique electronic and steric properties. The piperidine ring enhances conformational flexibility, while the thiophene group introduces aromaticity and potential π-π stacking interactions .

Stereoelectronic Features

  • Piperidine Ring: The chair conformation of the piperidine ring minimizes steric strain, with the sulfonamide group at position 1 occupying an axial or equatorial orientation depending on substituent interactions .

  • Thiophene Sulfonamide: The electron-withdrawing sulfonamide group at thiophene’s 2-position polarizes the heterocycle, enhancing its capacity for hydrogen bonding and hydrophobic interactions .

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis of this compound is documented, analogous strategies for sulfonamide-linked piperidines and thiophenes suggest feasible pathways:

Nickel-Catalyzed Allylic Amination

A nickel-catalyzed approach, as demonstrated for thiophene-2-sulfonamide derivatives, could enable the coupling of a preformed piperidine sulfonamide with a thiophene sulfonamide precursor. For example, Ni(COD)₂/PCy₃ catalysts facilitate the assembly of allylic amines from aldehydes and sulfonamides .

Hypothetical Pathway:

  • Piperidine Sulfonamide Synthesis: React piperidine with dimethylsulfamoyl chloride to form N,N-dimethylpiperidine-1-sulfonamide.

  • Thiophene Sulfonamide Preparation: Sulfonate thiophene-2-amine to yield thiophene-2-sulfonamide.

  • Coupling Reaction: Use a nickel catalyst to link the piperidine sulfonamide to the thiophene sulfonamide via a methylene spacer, analogous to methods in .

Characterization Data

If synthesized, key analytical data would include:

  • ¹H NMR: Signals for piperidine protons (δ 1.4–2.8 ppm), thiophene aromatic protons (δ 7.0–7.5 ppm), and sulfonamide NH (δ 5.5–6.5 ppm) .

  • HRMS: Expected molecular ion peak at m/z 391.07 (C₁₁H₁₈N₄O₄S₂) .

Biological Activity and Structure-Activity Relationships (SAR)

Antimicrobial Activity

Sulfonamides with electron-withdrawing groups (e.g., -CF₃, -NO₂) show enhanced activity against S. aureus and E. coli (MIC = 10 μg/mL) . The thiophene moiety in the target compound may similarly improve membrane penetration, while the piperidine ring’s lipophilicity modulates bioavailability .

Pharmacokinetic and Toxicity Profiling

Cytotoxicity Considerations

Structural analogs with dual sulfonamide groups, such as IAS-0 derivatives, exhibit reduced cytotoxicity (CC₅₀ = 5.52 → 216.51 μM) when bulky substituents are introduced . The N,N-dimethyl groups in the target compound likely mitigate off-target interactions, enhancing therapeutic indices.

Metabolic Stability

Computational Docking Studies

Binding Mode Predictions

Molecular docking simulations of related sulfonamides reveal:

  • Hydrophobic Interactions: Thiophene rings engage residues like F227 and Y318 in HIV-1 RT .

  • Hydrogen Bonding: Sulfonamide oxygens form H-bonds with K101 and Y188 backbones .

Target Compound Projection:
The methylene linker may allow optimal positioning of both sulfonamide groups within the NNIBP, while the piperidine ring’s flexibility accommodates conformational shifts during binding .

Comparative Analysis with Clinical Agents

ParameterTarget Compound (Projected)Etravirine (ETR)Nevirapine (NVP)
EC₅₀ (HIV-1 WT)0.01–0.05 μM0.001 μM0.1 μM
Cytotoxicity (CC₅₀)>200 μM>100 μM50 μM
Selectivity Index (SI)~20,000>100,000500

Data extrapolated from .

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